8-(2-Aminobenzoylamino)-3-bromoquinoline
Description
Properties
Molecular Formula |
C16H12BrN3O |
|---|---|
Molecular Weight |
342.19 g/mol |
IUPAC Name |
2-amino-N-(3-bromoquinolin-8-yl)benzamide |
InChI |
InChI=1S/C16H12BrN3O/c17-11-8-10-4-3-7-14(15(10)19-9-11)20-16(21)12-5-1-2-6-13(12)18/h1-9H,18H2,(H,20,21) |
InChI Key |
NRUSLBJGBDENNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=CC(=CN=C32)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The activity and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Key Observations:
- Hydrogen Bonding vs. Lipophilicity: The 2-aminobenzoylamino group in the target compound provides hydrogen-bonding sites absent in esters (e.g., Ethyl 8-bromoquinoline-3-carboxylate) or carboxylic acids (e.g., 8-Bromoquinoline-3-carboxylic acid). This may improve receptor binding in biological systems .
- Reactivity: The bromine at position 3 allows for cross-coupling reactions, similar to 3-bromoquinoline, which is a common intermediate in synthesizing thioether or aryl derivatives .
- Biological Implications: The inactivity of 3-(butylthio)quinoline (a sulfur analog) as a TLR8 agonist underscores the critical role of substituent choice. The target compound’s aminobenzoylamino group may restore or enhance activity compared to sulfur-based derivatives.
Physicochemical and Pharmacological Properties
Table 2: Inferred Property Comparison
| Property | This compound | 3-Bromoquinoline | Ethyl 8-bromoquinoline-3-carboxylate |
|---|---|---|---|
| Molecular Weight | ~372 g/mol | 212 g/mol | ~294 g/mol |
| Solubility | Moderate (polar groups) | Low | Low (ester-dominated) |
| Reactivity | High (Br for coupling) | High | Moderate |
| Bioactivity Potential | High (hydrogen-bonding sites) | Variable | Low |
Notes:
- The target compound’s solubility is expected to exceed that of non-polar analogs like 3-bromoquinoline due to its polar aminobenzoylamino group.
- The bromine atom retains utility for further derivatization, as seen in the synthesis of 2-methoxyquinoline from 3-bromoquinoline via fluorination .
Preparation Methods
Bromination of Quinoline
| Parameter | Value | Source |
|---|---|---|
| Solvent | o-Dichlorobenzene | |
| Temperature | 23°C (reaction), 144–145°C (distillation) | |
| Yield | 40% | |
| Purity | 99.3% |
Nitration of 3-Bromoquinoline
Regioselective Nitration at Position 8
Introducing a nitro group at position 8 of 3-bromoquinoline requires careful control of electrophilic aromatic substitution conditions. The bromine atom at position 3 acts as a meta-directing group, favoring nitration at position 8 over position 6. A mixture of concentrated nitric acid and sulfuric acid at 0–5°C is typically employed, with reaction monitoring via TLC to prevent over-nitration.
Reduction of 8-Nitro-3-bromoquinoline to 8-Amino-3-bromoquinoline
Catalytic Hydrogenation
The nitro group at position 8 is reduced to an amino group using hydrogen gas and a palladium-on-carbon catalyst in ethanol. This method avoids over-reduction and preserves the bromine substituent. Reaction completion within 4–6 hours at 50 psi H₂ pressure yields 8-amino-3-bromoquinoline with >95% purity.
Alternative Reducing Agents
For laboratories lacking hydrogenation equipment, Fe/HCl systems offer a viable alternative. However, this method generates more byproducts, necessitating subsequent purification via column chromatography.
Acylation with 2-Aminobenzoic Acid
Formation of the Amide Bond
The final step involves coupling 8-amino-3-bromoquinoline with 2-aminobenzoic acid. Activation of the carboxylic acid group using thionyl chloride converts it to 2-aminobenzoyl chloride, which reacts with the amino group in pyridine under inert conditions. Triethylamine is added to scavenge HCl, driving the reaction to completion.
Table 2: Acylation Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | Thionyl chloride | – |
| Solvent | Dry dichloromethane | – |
| Temperature | 0°C (initial), room temperature (completion) | – |
| Yield | 65–70% | – |
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel column chromatography with a hexane-ethyl acetate gradient (7:3 to 1:1). Recrystallization from ethanol-water mixtures enhances purity to >98%, as confirmed by HPLC and ¹H-NMR.
Alternative Synthetic Routes
Ullmann-Type Coupling
A modern approach utilizes copper-catalyzed coupling between 8-bromo-3-bromoquinoline and 2-aminobenzamide. While this method reduces steps, it requires expensive catalysts and yields remain suboptimal (50–55%).
Challenges and Optimization
Regioselectivity in Nitration
Competing nitration at position 6 is mitigated by using excess sulfuric acid as a solvent, which enhances the reactivity of the nitronium ion at position 8.
Byproduct Formation During Acylation
Partial oxidation of the 2-aminobenzoylamino group is addressed by conducting reactions under nitrogen and incorporating antioxidants like BHT.
Q & A
Q. What are the common synthetic routes for 8-(2-Aminobenzoylamino)-3-bromoquinoline, and how are intermediates characterized?
Synthesis typically involves sequential functionalization of the quinoline core. First, bromination at the 3-position (e.g., using N-bromosuccinimide in chloroform) is followed by introducing the 2-aminobenzoylamino group at position 7. A Buchwald-Hartwig coupling or Ullmann-type reaction may be employed for the amination step, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) under inert conditions . Intermediates are characterized via /-NMR (to confirm substitution patterns), HPLC for purity (>95%), and mass spectrometry for molecular weight validation .
Q. How can researchers screen the biological activity of this compound in preliminary studies?
Initial screening focuses on in vitro assays:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to controls like ciprofloxacin .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀, with mechanistic follow-ups (e.g., apoptosis via flow cytometry) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : -NMR identifies aromatic proton splitting patterns (e.g., quinoline H-2/H-4 coupling) and confirms amide bond formation via NH peaks at δ 8–9 ppm .
- X-ray Crystallography : Resolves regiochemistry of bromine and amide substituents, critical for structure-activity relationship (SAR) studies .
- Elemental Analysis : Validates C/H/N/Br stoichiometry (±0.3% tolerance) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination and amination be mitigated?
Bromination at position 3 may compete with other positions (e.g., 6-Br byproducts). Using directing groups (e.g., nitro at position 8 prior to bromination) or steric hindrance (bulky solvents like DMF) improves selectivity . For amination, microwave-assisted synthesis reduces reaction time and minimizes decomposition, while chelating ligands (e.g., BINAP) enhance Pd catalyst efficiency for C–N bond formation .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀/MIC values often arise from assay conditions (e.g., serum protein interference, pH variations). Standardization steps:
Q. How do electronic effects of the 3-bromo and 8-aminobenzoylamino groups influence reactivity?
The electron-withdrawing bromine at position 3 deactivates the quinoline ring, reducing electrophilic substitution but enhancing oxidative stability. The 8-aminobenzoylamino group acts as an electron donor via resonance, facilitating further functionalization (e.g., acylations) at position 2 or 4. DFT calculations (e.g., HOMO-LUMO gaps) can predict sites for nucleophilic attack .
Q. What advanced methodologies optimize yield in large-scale synthesis?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic bromination steps, achieving >80% yield with reduced byproducts .
- Crystallization Engineering : Use anti-solvent (e.g., hexane) gradient addition to isolate high-purity crystals (>99%) .
- DoE (Design of Experiments) : Multi-variable optimization (temperature, catalyst loading) identifies robust reaction parameters .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
